cis-3,4-Dimethylpiperidin-3-ol
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Overview
Description
cis-3,4-Dimethylpiperidin-3-ol: is a heterocyclic organic compound that features a piperidine ring with two methyl groups and a hydroxyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Dimethylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 3,4-dimethylpyridine, followed by hydroxylation to introduce the hydroxyl group at the 3-position. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: cis-3,4-Dimethylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3,4-dimethylpiperidin-3-one, while reduction can produce 3,4-dimethylpiperidine .
Scientific Research Applications
cis-3,4-Dimethylpiperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cis-3,4-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the piperidine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,4-Dimethylpiperidine: Lacks the hydroxyl group, making it less polar and potentially less reactive.
3-Methylpiperidine: Has only one methyl group, resulting in different steric and electronic properties.
4-Methylpiperidine: Similar to 3-Methylpiperidine but with the methyl group at a different position, affecting its reactivity and interactions.
Uniqueness: cis-3,4-Dimethylpiperidin-3-ol is unique due to the presence of both methyl groups and the hydroxyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3S)-3,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6,2)9/h6,8-9H,3-5H2,1-2H3/t6?,7-/m1/s1 |
InChI Key |
VBGKDRHWHZVXNK-COBSHVIPSA-N |
Isomeric SMILES |
CC1CCNC[C@@]1(C)O |
Canonical SMILES |
CC1CCNCC1(C)O |
Origin of Product |
United States |
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